
2-(4-Methyl-1-naphthyl)imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-1-naphthyl)imidazole-5-methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a naphthyl group, which is a derivative of naphthalene, and a methanol group attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-1-naphthyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve multi-component reactions, where α-azido chalcones, aryl aldehydes, and anilines are used in the presence of erbium triflate as a catalyst . This method ensures high yields and functional group tolerance, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methyl-1-naphthyl)imidazole-5-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using tert-butylhydroperoxide (TBHP) as an oxidant.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often use halogenating agents such as N-bromosuccinimide (NBS) under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce halogen atoms into the molecule.
Applications De Recherche Scientifique
2-(4-Methyl-1-naphthyl)imidazole-5-methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(4-Methyl-1-naphthyl)imidazole-5-methanol exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial cells. The compound’s structure allows it to interact with specific proteins, disrupting their function and leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
- Imidazole-4-methanol
- 4-Methylimidazole-5-methanol
- 5-Methyl-1H-imidazole-4-methanol
Comparison: Compared to these similar compounds, 2-(4-Methyl-1-naphthyl)imidazole-5-methanol is unique due to the presence of the naphthyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other imidazole derivatives and contributes to its versatility in various applications .
Propriétés
Formule moléculaire |
C15H14N2O |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
[2-(4-methylnaphthalen-1-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C15H14N2O/c1-10-6-7-14(13-5-3-2-4-12(10)13)15-16-8-11(9-18)17-15/h2-8,18H,9H2,1H3,(H,16,17) |
Clé InChI |
DARAMVOWKBEPDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C3=NC=C(N3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


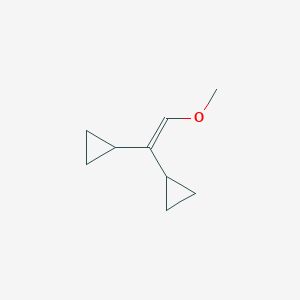

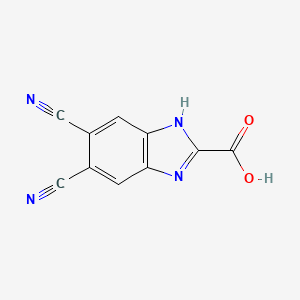


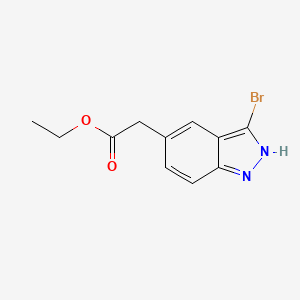
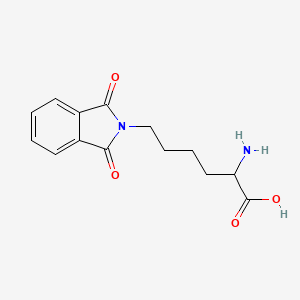
![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)
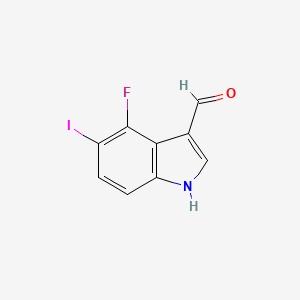
![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)
![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)
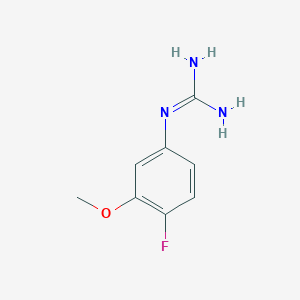
![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)

